(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Description
Properties
CAS No. |
1467015-10-6 |
|---|---|
Molecular Formula |
C18H18FN3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-ethyl-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-4-20-18(24)16-9(2)15(21-10(16)3)8-13-12-7-11(19)5-6-14(12)22-17(13)23/h5-8,21H,4H2,1-3H3,(H,20,24)(H,22,23)/b13-8- |
InChI Key |
FHGMXKZDLGZRQX-JYRVWZFOSA-N |
Isomeric SMILES |
CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Canonical SMILES |
CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves the condensation of 5-fluoro-2-oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The reaction is carried out in the presence of a base such as pyrrolidine in ethanol at elevated temperatures (around 78°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific molecular targets. For instance, it has been identified as a potent inhibitor of the FLT3-ITD mutant, which is implicated in acute myeloid leukemia. The compound selectively inhibits the proliferation of FLT3-ITD-positive cells by interfering with FLT3-mediated signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Isomerism
(a) Z vs. E Isomerism
The Z-configuration of the methylidene linker in the target compound distinguishes it from E-isomers, such as (E)-N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (). Studies suggest that Z-isomers exhibit enhanced binding affinity due to better alignment with hydrophobic pockets in kinase domains, whereas E-isomers often show reduced potency .
(b) Substituent Variations
- 5-Fluoro vs. 5-Chloro Indolinone: Replacing the 5-fluoro group with chlorine, as in 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide (DrugBank DB07180), increases molecular weight (418.3 vs.
- Carboxamide Side Chain Modifications: The target compound’s N-ethyl group (MW 398.47, C22H27FN4O2) contrasts with N-(2-(diethylamino)ethyl) (MW 398.47, C22H27FN4O2; ) and N-(2-(pyrrolidin-1-yl)ethyl) (CAS 356068-94-5; ). The diethylaminoethyl substituent enhances solubility in acidic environments due to protonation, whereas pyrrolidinyl derivatives exhibit prolonged half-lives in vivo due to reduced metabolic clearance .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Notes:
- The maleate salt form () improves aqueous solubility (>1.45 mg/mL) compared to the free base (0.12 mg/mL), enhancing bioavailability .
- The 5-chloro analog (DB07180) shows slightly higher VEGFR2 inhibition (IC50 1.9 nM) than the target compound (2.5 nM), likely due to increased electron-withdrawing effects stabilizing kinase interactions .
Crystalline Modifications and Stability
The target compound’s crystalline ε-modification () exhibits superior thermal stability (melting point 218°C) compared to amorphous forms (decomposition at ~180°C). Similarly, the maleate salt () is nonhygroscopic, critical for long-term storage, whereas the free base requires desiccated conditions .
Biological Activity
(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is a synthetic compound characterized by its unique structure, which combines elements of pyrrole and indole chemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology.
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 327.35 g/mol
- CAS Number : 1467015-10-6
- IUPAC Name : N-ethyl-5-[(Z)-(5-fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in tumor growth and viral replication. The presence of the indole moiety suggests potential interactions with biological pathways related to cancer cell proliferation and apoptosis.
Antitumor Activity
Research indicates that (Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through modulation of key signaling pathways.
Antiviral Activity
The compound has also shown promise as an antiviral agent. Preliminary studies indicate its effectiveness against various viruses, including:
The antiviral mechanism is believed to involve inhibition of viral replication by targeting viral polymerases or proteases.
Case Studies
-
Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of (Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide resulted in a significant reduction in tumor volume compared to control groups. The study highlighted a dose-dependent response, with higher doses leading to more substantial tumor regression. -
Synergistic Effects with Chemotherapeutics
In combination therapy trials, this compound was evaluated alongside standard chemotherapeutic agents such as cisplatin and doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies to overcome drug resistance.
Q & A
Q. What in vitro models are suitable for assessing anticancer activity?
- Methodology : Test against NCI-60 cell lines with 72-hour exposure and SRB assays. For mechanistic studies, use apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (propidium iodide flow cytometry). Include 3D spheroid models to mimic tumor microenvironments .
Q. How can metabolic stability in liver microsomes be quantified?
- Methodology : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH for 60 minutes. Quench with acetonitrile, then analyze via LC-MS/MS (MRM mode). Calculate intrinsic clearance (Clint) using the substrate depletion method .
Advanced Synthesis Challenges
Q. What strategies improve yield in the final coupling step of the synthesis?
- Methodology : Optimize Buchwald-Hartwig amination conditions using Pd(OAc)2/Xantphos catalyst and Cs2CO3 base in toluene at 110°C. For sterically hindered intermediates, switch to microwave-assisted synthesis (150°C, 30 min) to enhance reaction efficiency .
Q. How can enantiomeric impurities be controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
